molecular formula C46H62N8O6 B1378875 TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE CAS No. 1009119-17-8

TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE

Cat. No.: B1378875
CAS No.: 1009119-17-8
M. Wt: 823 g/mol
InChI Key: NYUKSOVCYPOTFD-ZQWQDMLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE is a useful research compound. Its molecular formula is C46H62N8O6 and its molecular weight is 823 g/mol. The purity is usually 95%.
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Biological Activity

The compound tert-butyl (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(biphenyl-4,4'-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly in the context of antiviral and antibacterial applications. This article collates and reviews current research findings related to its biological activity.

  • Molecular Formula : C46H62N8O6
  • Molecular Weight : 823.04 g/mol
  • CAS Number : 1009119-17-8
  • Predicted Boiling Point : 1070.243 ± 65.00 °C
  • Density : 1.192 ± 0.06 g/cm³ at 25 °C

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its potential as an antiviral agent against hepatitis C virus (HCV) and its antibacterial properties.

Antiviral Activity

Research indicates that this compound is involved in the preparation of imidazolylbiphenylimidazoles that serve as inhibitors for HCV. The structural features of the compound enhance its interaction with viral proteins, potentially hindering viral replication processes.

Case Study: Hepatitis C Virus Inhibition

A study demonstrated that derivatives based on this compound exhibited significant antiviral activity against HCV in vitro. The mechanism involves the inhibition of viral entry and replication through interference with essential viral proteins.

Antibacterial Activity

Preliminary studies have shown that the compound exhibits antibacterial properties against various strains of bacteria. It has been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Case Study: Antibacterial Efficacy

A recent investigation revealed that certain derivatives of this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. For example:

  • Against E. coli: MIC = 50 µg/mL
  • Against S. aureus: MIC = 40 µg/mL

The biological activity of tert-butyl (2S,2'S)-1,1'-((2S,2'S)-...) can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. The presence of imidazole and pyrrolidine rings enhances its affinity for enzyme active sites and cellular receptors.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Imidazole Rings : Contribute to antiviral activity by mimicking nucleobases.
  • Pyrrolidine Moieties : Enhance solubility and cellular uptake.
  • Biphenyl Group : Increases hydrophobicity, improving membrane permeability.

Data Table: Biological Activities Summary

Activity TypeTest Organism/TargetMIC (µg/mL)Reference
AntiviralHCVNot specified
AntibacterialE. coli50
AntibacterialS. aureus40
AntibacterialP. aeruginosaNot specified

Properties

IUPAC Name

tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N8O6/c1-27(2)37(51-43(57)59-45(5,6)7)41(55)53-23-11-13-35(53)39-47-25-33(49-39)31-19-15-29(16-20-31)30-17-21-32(22-18-30)34-26-48-40(50-34)36-14-12-24-54(36)42(56)38(28(3)4)52-44(58)60-46(8,9)10/h15-22,25-28,35-38H,11-14,23-24H2,1-10H3,(H,47,49)(H,48,50)(H,51,57)(H,52,58)/t35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUKSOVCYPOTFD-ZQWQDMLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE
Reactant of Route 2
Reactant of Route 2
TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE
Reactant of Route 3
Reactant of Route 3
TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE
Reactant of Route 4
Reactant of Route 4
TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE
Reactant of Route 5
Reactant of Route 5
TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE
Reactant of Route 6
Reactant of Route 6
TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE

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